molecular formula C9H6BrF6NO2 B8045580 (3-Bromo-2,5,6-trifluorophenyl)methanamine 2,2,2-trifluoroacetate

(3-Bromo-2,5,6-trifluorophenyl)methanamine 2,2,2-trifluoroacetate

Cat. No.: B8045580
M. Wt: 354.04 g/mol
InChI Key: XPABTIZDAVJJQO-UHFFFAOYSA-N
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Description

(3-Bromo-2,5,6-trifluorophenyl)methanamine 2,2,2-trifluoroacetate: is a chemical compound characterized by its bromine and fluorine atoms on a phenyl ring, along with an amine group and a trifluoroacetate moiety. This compound is of interest in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2,5,6-trifluorophenyl)methanamine 2,2,2-trifluoroacetate typically involves the following steps:

  • Bromination: : Starting with a suitable precursor, such as 2,5,6-trifluorophenol, bromination is performed using bromine in the presence of a catalyst.

  • Amination: : The brominated compound undergoes amination to introduce the amine group, often using ammonia or an amine source under specific conditions.

  • Trifluoroacetylation: : Finally, the amine group is reacted with trifluoroacetic anhydride to form the trifluoroacetate salt.

Industrial Production Methods

In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of reagents and reaction parameters is common.

Chemical Reactions Analysis

(3-Bromo-2,5,6-trifluorophenyl)methanamine 2,2,2-trifluoroacetate: can undergo various types of chemical reactions:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be performed to reduce the amine group or other functional groups.

  • Substitution: : Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate, chromium(VI) oxide, and hydrogen peroxide.

  • Reduction: : Reducing agents like lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.

  • Substitution: : Nucleophiles such as alkyl halides, amines, and alcohols are used in substitution reactions.

Major Products Formed

  • Oxidation: : Formation of corresponding carboxylic acids or ketones.

  • Reduction: : Formation of amines or alcohols.

  • Substitution: : Formation of various substituted phenyl derivatives.

Scientific Research Applications

(3-Bromo-2,5,6-trifluorophenyl)methanamine 2,2,2-trifluoroacetate: has several applications in scientific research:

  • Chemistry: : Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Studied for its potential biological activity and interactions with biological molecules.

  • Medicine: : Investigated for its pharmacological properties and potential therapeutic uses.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The trifluoroacetate group can interact with biological targets, influencing various biochemical processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(3-Bromo-2,5,6-trifluorophenyl)methanamine 2,2,2-trifluoroacetate: is unique due to its specific arrangement of bromine and fluorine atoms on the phenyl ring. Similar compounds include:

  • 3-Bromo-2-fluorophenylmethanamine

  • 3-Bromo-2,2,2-trifluoroacetophenone

  • 2,5,6-Trifluorophenol

These compounds share structural similarities but differ in their functional groups and reactivity, highlighting the uniqueness of This compound .

Properties

IUPAC Name

(3-bromo-2,5,6-trifluorophenyl)methanamine;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3N.C2HF3O2/c8-4-1-5(9)7(11)3(2-12)6(4)10;3-2(4,5)1(6)7/h1H,2,12H2;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPABTIZDAVJJQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)CN)F)F.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF6NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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